2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol
Overview
Description
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol is a complex organic compound with a long chain of ethoxy groups and a nonylphenoxy group. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol typically involves the stepwise addition of ethoxy groups to a central nonylphenoxy core. The process begins with the reaction of nonylphenol with propylene oxide to form 3-(3-Nonylphenoxy)propanol. This intermediate is then subjected to repeated ethoxylation reactions using ethylene oxide under basic conditions to achieve the desired chain length .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the ethoxylation process is carefully controlled to ensure the correct number of ethoxy groups are added. The reaction conditions, such as temperature, pressure, and the concentration of the base catalyst, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Decaethylene glycol: Similar in structure but lacks the nonylphenoxy group.
Octaethylene glycol diacetate: Contains fewer ethoxy groups and an acetate group instead of a hydroxyl group.
Tetraethylene glycol bis(trifluoroacetate): Contains fewer ethoxy groups and trifluoroacetate groups instead of a hydroxyl group.
Uniqueness
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol is unique due to its long ethoxy chain combined with a nonylphenoxy group, providing it with distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[3-(3-nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-13-35(32-34)46-15-10-14-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-45-33-36/h9,12-13,32,36H,2-8,10-11,14-31,33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNKPSUDHKEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)OCCCOCCOCCOCCOCCOCCOCCOCCOCCOCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27177-08-8 | |
Record name | Nonylphenol polyethylene glycol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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